Journal Name:Progress in Organic Coatings
Journal ISSN:0300-9440
IF:6.206
Journal Website:http://www.journals.elsevier.com/progress-in-organic-coatings/
Year of Origin:0
Publisher:Elsevier
Number of Articles Per Year:359
Publishing Cycle:Monthly
OA or Not:Not
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.micromeso.2023.112731
Microporous zeolite commonly suffers from a slow diffusion rate due to its restricted micropore channel, especially for bulky molecules. In this case, hierarchical zeolite has emerged as an essential functional material because of its excellence in alleviating the diffusion issue and improving the catalytic performances. In this research, hierarchical ZSM-5 zeolite with a three-interconnected-pore system (3 PS, micro-meso-macro) has been synthesized at a low temperature (90 °C) in the presence of CaCO3 nanoparticles. The low-temperature condition leads to the formation of the highly crystalline ZSM-5 particles with intercrystalline mesopores having a pore size distribution ranging from 3 to 6 nm. Moreover, the resulting zeolites also exhibit void spaces in a macroscale (20 nm–80 nm) created from the removal of CaCO3 nanoparticles. Moreover, the catalytic tests on the catalytic cracking of palm oil demonstrate the superior activity of the trimodal porous ZSM-5 in producing high octane gasoline compared to the ZSM-5 with two pore system (2 PS), and one-pore system (1 PS). A three-interconnected-pore system enhances the accessibility of reactant molecules to and the product molecules out of the active sites within the ZSM-5 crystals. As a result, the 3 PS catalyst produces a remarkable gasoline yield (25–26%) with exceptional aromatic content (>90%) and a research octane number (RON) of 114 with a less amount of cokes deposited during the reaction. Ultimately, the 3 PS catalyst also possesses the highest stability as it can maintain the catalytic performance up to the third cycle.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.micromeso.2023.112728
Tunable photoluminescence (PL) of carbon quantum dots (CQDs) strongly depends on the characteristics of particle size and edge chemistry. In this work, we report a very facile and effective method to separate nitrogen-doped CQDs (N-CQDs) by molecular sieves with different pore sizes through physical-chemical adsorption method. The N-CQDs-3.7 with target sizes of 1–3 nm and N-CQDs-8 with target sizes of 4–7 nm are rapidly obtained through the screening of MCM-41 and SBA-15, respectively. The microstructure and PL performance of the separated N-CQDs are explored by transmission electron microscopy, atomic force microscopy, Raman scattering spectrum, X-ray photoelectron spectroscopy, and PL spectroscopy. The two types of N-CQDs exhibit different pH responses and fluorescence quenching behaviors to aniline compounds and benzoic acid (BA). The N-CQDs-8 emits a stable green fluorescence at pH = 2–7, and exhibits an obvious PL quenching behavior to alkaline aniline compounds, especially the aromatic compounds with di-amine. On the opposite, the N-CQDs-3.7 illuminates a stable blue fluorescence at pH = 7–10, and displays a significant PL quenching for the acidic BA, representing a good linear relationship and high sensitivity. Meanwhile, the different pH responses and PL quenching performances are also discussed.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-05-28 , DOI: 10.1016/j.micromeso.2023.112661
SiO2 does not have magnetic elements; therefore, it behaves as a diamagnetic material with a possible paramagnetism due to oxygen vacancy defects. Incorporation of magnetic elements and pores into SiO2 films can add an additional functionality to its dielectric and insulating properties. Herein we report the incorporation of Co element into the mesoporous framework of SiO2 (Co–SiO2) thin films through chemical sol-gel based-spin coating processes. The thus obtained Co–SiO2 thin film exhibits transition in the magnetic properties, increase in the specific surface area and a decrease in the leakage current while maintaining better electric conductivity. For comparison, the bare mesoporous SiO2 (m-SiO2) films were prepared at identical conditions. Interestingly, a S-type shape on the isothermal magnetization measurements versus magnetic field (M vs. H) curves appeared at 5 K in case of the Co–SiO2 films, and a paramagnetic behavior was observed at 50 K and above. The temperature-dependent magnetization (M vs. T) measurements of the Co–SiO2 films also showed an increase of magnetization below 50 K. It is anticipated that Co substitutes Si although presence of the CoO and/or Co3O4 phases cannot be completely ruled out. These results support the idea that a ferromagnetic-like transition takes place in the Co-doped SiO2 films below 50 K due to Co doping. At the same time, a reduction in the leakage current density was determined in Co–SiO2, while maintaining better charge transfer in 1.0 M KOH for ion conducting devices.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-17 , DOI: 10.1016/j.micromeso.2023.112702
The modified inverse micelle approach was used to create nickel-doped mesoporous manganese oxides (Ni-MM). These novel catalysts showed much higher reactivity to activating PMS than the pristine mesoporous manganese oxides, and 5% doping ratio (Ni/Mn) would lead to best degradation efficiency in the PMS/Ni-MM system. X-ray diffraction (XRD) displayed that the crystal composition of manganese oxides would be changed and scanning electron microscope (FESEM) presented that the surface morphology was transformed from spherical deconstruction to sponge-like particles since Ni was doped into MM. Mn2+, Mn3+ and Mn4+ were coexisted in 5%Ni-MM, and Ni in the material was +2. The operating conditions such as catalyst dosage, PMS dosage, TCH concentration and beginning pH. Under the ideal reaction conditions for 5%Ni-MM/PMS system, the TCH degradation efficiency could be 86.79% in 30 min, and it could be used in the pH range (3-11). In the presence of Cl−, SO42−, CO32−, PO43−, HCO3−, humic acid (HA) and natural water bodies, TCH degradation efficiencies could still be greater than 80%. Quenching experiments indicated that O2·-, 1O2, SO4·- and ·OH contributed to TCH degradation in the 5%Ni-MM/PMS system. The intermediates were identified by LC-MS, and the pathways for 5%Ni-MM/PMS system degradation of TCH were conjectured.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-25 , DOI: 10.1016/j.micromeso.2023.112709
ZrO2 could be an effective catalyst to motivate H2O2 as green source to generate reactive oxygen species to implement mineralization or decomposition of pollutants. In this system, simultaneously achieving structure optimization and modification is very significance for the improvement of catalytic activity of materials. Here, ZrO2 fibers with the porous structure and surface functionalization were prepared via combination of template and water vapor treatment. It was found that the addition of small amount of H2O2 as green reactive oxygen species source could further increase the removal rate of minocycline hydrochloride (MC) or dyes in the system. And the adsorption and catalytic mechanisms were proposed considering the changes of adsorption interaction types due to the polarization of water vapor and the generation of oxidizing species with existence of H2O2. This study would be valuable to promote the synthesis and design of 1D materials with highly efficient applications.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.micromeso.2023.112669
Catalytic hydrogenation of CO2 or CO, obtained from biomass gasification, is the most used technology to produce renewable methanol. The main problem is that the reactions are controlled by equilibrium, achieving low conversions to methanol, leading to high purification costs and reagent recirculation rates. At 250 °C and 50 bar, the equilibrium conversion of CO2 is around 25%, and methanol selectivity is about 64%. The process can be improved by a sorption-enhanced reaction process (SERP), removing the reaction products in situ and overcoming the equilibrium. To carry out the process, adsorbents with high affinity to the products at high temperatures, like LTA zeolites, are required. Experimental data on methanol and water adsorption at reaction temperatures is quite scarce in the literature, and it is usually assumed that methanol is not adsorbed onto 4A and 3A zeolites. This information is required to design a SERP process with this adsorbent. In this work, the influence of sodium and potassium proportion on the adsorption of methanol and water on LTA zeolites is studied by measuring Henry's adsorption equilibrium constants and reciprocal diffusion time constants. Sodium LTA zeolites (4A) strongly adsorb water and methanol. Potassium-rich LTA zeolites (3A) have higher water/methanol selectivity than sodium-rich LTA zeolites.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.micromeso.2023.112736
Here, we demonstrate a process that constructs highly active Pt–Sn alloy nanoparticles on Sn-Beta zeolite to create highly active and stable propane dehydrogenation catalysts. Sn-Beta zeolite was prepared by the dry-gel (DG) synthesis and dealumination-Sn incorporation (DA) method to stabilize Pt nanoparticles, respectively. Pt–Sn nanoalloy particles with ∼4 nm were formed constructed on Pt/Sn-Beta (DG) via interacting Pt with Sn from Sn-Beta (DG) zeolite, which is realized by series characterizations including high angle angular dark field-scanning transmission electron microscopy (HAADF-STEM) with Energy-dispersive X-ray spectroscopy (EDS), fourier transform infrared spectroscopy of CO (FT-IR-CO) and X-ray absorption spectroscopy (XAS). In contract to Pt/Sn-Beta (DG), Pt@Sn core-shell nanostructure was realized through the interaction of sufficient Sn species in channel of Sn-Beta (DA) with Pt metal. The as-prepared Pt/Sn-Beta (DG) exhibits superior catalytic performance with a turnover frequency (TOF) at 1.8 h−1 and a high propylene selectivity of 99.0% using 40 kPa propane and 60 kPa nitrogen gas at 550 °C. The stability of the Pt–Sn alloy structure and its resilience to sintering results in a promising one-pass durability over 7360 min.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-12 , DOI: 10.1016/j.micromeso.2023.112729
In this research, a core-shell magnetic (Fe3O4, MNP) microporous organic network (MON) was first prepared, then Cu nanoparticles (NPs) were uniformly immobilized on the surface of the MON shell material. According to XPS and XRD analyses, the copper NPs are composed of metallic and oxide (CuO/Cu2O) components. TEM analysis showed that the size of the spherical Cu/CuO/Cu2O NPs immobilized on the MON surface is below 5 nm in diameter. XPS and photo PiFM analyses confirmed Cu NPs’ chelation by the amine groups on the surface of MON materials. MON-Cu/CuO/Cu2O as a heterogeneous nanocatalyst was tested for the synthesis of different carbonates via the CO2 fixation reaction. These compounds were successfully synthesized through the direct reaction between different epoxides and 0.5 MPa CO2 with yields up to 95%, in solvent-free conditions and with noticeable improvement in reaction times, reaching completion in as fast as 60 min.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-05-31 , DOI: 10.1016/j.micromeso.2023.112655
In this study we examine the role of alkali cations and siloxy/silanol nests in stabilizing platinum clusters on all-silica zeolites. This work complements a recent study by the Corma group at Instituto de Tecnología Química (ITQ) that investigated platinum stability within Pt–K/MFI zeolites prepared by one-pot methods [1]. Here we demonstrate that stable platinum particles are likewise produced either by impregnating platinum onto an alkali-cation-containing all-silica MFI or by deboronating a borosilicate to create silanol nests and then co-impregnating with potassium and platinum sources. In this context, stability is assessed by resistance to sintering as measured by hydrogen chemisorption. Platinum impregnation alone onto a deboronated or borosilicate MFI does not produce stable platinum clusters after reduction. Furthermore, a one-pot synthesis of a Pt–K/B-MFI (borosilicate) or exchange of Pt onto a K-containing borosilicate does not lead to stable Pt particles. This further demonstrates the necessity of internal silanol/siloxy nests in stabilizing platinum clusters. In summary, silanols and alkali cations together create silanol/siloxy nests that stabilize Pt clusters. Hence, stable Pt clusters can be achieved by 1) a one-pot synthesis of the all-silica zeolite in the presence of Pt and alkali cations, 2) platinum impregnation on an all-silica sample that has occluded a high enough concentration of an alkali cation during the synthesis, or 3) by co-impregnating platinum and alkali metal cations together onto a calcined zeolite that has a high density of internal silanol nests. These nests can be generated by removal of boron from the framework of the zeolite. In the current study, we have examined these systems by 11B and 29Si NMR spectroscopy.
Progress in Organic Coatings ( IF 6.206 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.micromeso.2023.112718
Graphene oxide (GO)-based membranes have shown considerable promise in the field of water treatment. However, the structural swelling of GO membranes in water has hindered their further development. A single regulatory approach seems difficult to simultaneously improve permeability, selectivity, and stability. In this study, we present a dual regulation strategy for GO membranes employing the 1,4-Diaminobutane crosslinker to prevent swelling and maintain an interlayer spacing of 1.34 nm, resulting in effective dye rejection, and employing the hydrophilic EMT-type zeolite promoter to improve the membrane's water permeability. The obtained NH2-GO/10EMT composite membrane exhibited enhanced pure water flux (from 9.0 to 20.8 L/m2 h bar) and anionic dye rejection (from 87.2% to 97.6%) with promising structure stability (at least 20 h), while greatly improving the membrane's fouling resistance (the water recovery ratio increased from 46.5% to 86.2%). Our findings provide a straightforward and efficient approach to the development of high-performance GO membranes for selective water separation.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | CHEMISTRY, APPLIED 应用化学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
17.80 | 96 | Science Citation Index Science Citation Index Expanded | Not |
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